molecular formula C13H15NO2 B1297766 Ethyl 2,3-dimethyl-1H-indole-5-carboxylate CAS No. 21523-62-6

Ethyl 2,3-dimethyl-1H-indole-5-carboxylate

Cat. No. B1297766
CAS RN: 21523-62-6
M. Wt: 217.26 g/mol
InChI Key: VQDRHZVLRCGSFX-UHFFFAOYSA-N
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Description

Ethyl 2,3-dimethyl-1H-indole-5-carboxylate is a chemical compound belonging to the indole family, which is a significant class of heterocyclic aromatic organic compounds. Indoles are known for their presence in natural products and pharmaceuticals. The compound is a derivative of indole with specific substituents that affect its chemical and physical properties, as well as its reactivity.

Synthesis Analysis

The synthesis of indole derivatives often involves strategies such as the Friedel-Crafts acylation, as seen in the synthesis of ethyl 1H-indole-2-carboxylate, where acylation occurs at specific positions on the indole nucleus depending on the substituents present and the acylating reagents used . The acetylation of ethyl 1H-indole-3-carboxylate leads to the formation of ethyl 1-acetyl-1H-indole-3-carboxylate, demonstrating the reactivity of the indole carboxylate towards acylating agents .

Molecular Structure Analysis

The molecular structure of indole derivatives is characterized by the presence of a planar aromatic ring system. In the case of ethyl 1-acetyl-1H-indole-3-carboxylate, the aromatic ring system is nearly planar, and the ethyl group is also located within this plane . The crystal structure of related compounds, such as ethyl 1-(2-(hydroxyimino)-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylate, reveals the presence of dihedral angles formed by the planes of the central ring and adjacent benzene rings, which can influence the compound's intermolecular interactions .

Chemical Reactions Analysis

Indole derivatives can participate in various chemical reactions, including the formation of dimers through intermolecular hydrogen bonding, as observed in several synthesized compounds . The strength and nature of these interactions can be analyzed using topological parameters at bond critical points (BCP) . Additionally, the reactivity of specific sites within the molecule can be determined using local reactivity descriptors such as Fukui functions and electrophilicity indices .

Physical and Chemical Properties Analysis

The physical and chemical properties of indole derivatives are influenced by their molecular structure and the nature of their substituents. Quantum chemical calculations, such as density functional theory (DFT), can evaluate properties like thermodynamic parameters, indicating whether the formation of a compound is exothermic and spontaneous at room temperature . Spectroscopic methods, including 1H NMR, UV-Visible, FT-IR, and Mass spectroscopy, are used to characterize the synthesized compounds and confirm their structures . The vibrational analysis can indicate the presence of dimers in the solid state, and the binding energy of these dimers can be calculated using DFT .

Future Directions

Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . It is hoped that indole scaffolds will be tested in the future for maximum activity in pharmacological compounds .

properties

IUPAC Name

ethyl 2,3-dimethyl-1H-indole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2/c1-4-16-13(15)10-5-6-12-11(7-10)8(2)9(3)14-12/h5-7,14H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQDRHZVLRCGSFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)NC(=C2C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60346471
Record name Ethyl 2,3-dimethyl-1H-indole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60346471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2,3-dimethyl-1H-indole-5-carboxylate

CAS RN

21523-62-6
Record name Ethyl 2,3-dimethyl-1H-indole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60346471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of tert-butyl 1-(4-(ethoxycarbonyl)phenyl)hydrazinecarboxylate (5.27 g, 18.8 mmol), butan-2-one (2.53 mL, 28.2 mmol), and TsOH monohydrate (21.5 g, 112.8 mmol) in toluene (300 mL) was heated at 80° C. for 2 h. The reaction mixture was allowed to cool to room temperature and filtered. The filtrate was concentrated and then purified by flash chromatography (AcOEt/Hexane 5%) to obtain the title compound. ESI-MS (m/z): 218 [M+H]+.
Quantity
5.27 g
Type
reactant
Reaction Step One
Quantity
2.53 mL
Type
reactant
Reaction Step One
[Compound]
Name
TsOH monohydrate
Quantity
21.5 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
TM Kamenecka, SA Busby, N Kumar… - Probe Reports from …, 2013 - ncbi.nlm.nih.gov
The incidence of diabetes is increasing rapidly as the percentage of the population ages and becomes more obese. According to the National Center for Health Statistics diabetes is …
Number of citations: 16 www.ncbi.nlm.nih.gov
DP Marciano, DS Kuruvilla, SV Boregowda… - Nature …, 2015 - nature.com
The nuclear receptor peroxisome proliferator-activated receptor gamma (PPARγ) is the master regulator of adipogenesis and the pharmacological target of the thiazolidinedione (TZD) …
Number of citations: 115 www.nature.com
JH Choi, AS Banks, TM Kamenecka, SA Busby… - Nature, 2011 - nature.com
PPARγ is the functioning receptor for the thiazolidinedione (TZD) class of antidiabetes drugs including rosiglitazone and pioglitazone 1 . These drugs are full classical agonists for this …
Number of citations: 574 www.nature.com
SH Krake - 2013 - search.proquest.com
Krake, Susann dissertation 01-02-13 Page 1 Antiviral Agents: 3,5-Disubstituted 1,2,4-Oxadiazole Derivatives and Novel Peptidomimetics Containing Hydroxyethyl Isostere and …
Number of citations: 1 search.proquest.com

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